molecular formula C13H13NO4 B2379312 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid CAS No. 518343-86-7

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

Cat. No.: B2379312
CAS No.: 518343-86-7
M. Wt: 247.25
InChI Key: ZHBPIRBPAYGTEI-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid ( 518343-86-7) is a high-purity oxazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol, this compound serves as a valuable chemical building block . Oxazole-based compounds like this one are extensively investigated for their immunoregulatory properties, with research indicating potential for immunosuppressive and anti-inflammatory activities in various experimental models . Furthermore, structural analogues featuring the oxazole core are being explored in oncology research for their ability to inhibit tubulin polymerization, a key mechanism for developing anticancer agents . The 3-methoxyphenyl substitution pattern present in this molecule is a common pharmacophore in the design of small-molecule modulators for various biological targets. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPIRBPAYGTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the reaction of 3-methoxyphenylacetic acid with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 3-methoxyphenylacetic acid with a suitable amine and a dehydrating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Esterification and Amidation of the Acetic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions to form esters or amides, enabling modulation of solubility and bioavailability.

Reaction TypeConditionsProductYieldKey Observations
EsterificationMethanol, H₂SO₄, reflux Methyl ester82%Acid catalysis promotes nucleophilic acyl substitution.
AmidationOxalyl chloride/DCM, then amine Primary amide67%Acid chloride intermediate confirmed by ¹H-NMR.
Sulfonamide FormationSOCl₂, then sulfonamideSulfonamide derivative58%Requires anhydrous conditions to avoid hydrolysis.

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating attack by alcohols or amines. Steric hindrance from the oxazole ring marginally reduces reaction rates compared to simpler acetic acid derivatives .

Electrophilic Substitution on the Oxazole Ring

The 5-methyl-1,3-oxazole ring participates in electrophilic reactions at C-2 and C-4 positions, guided by the electron-donating methyl group.

Reaction TypeConditionsProductYieldKey Observations
ChlorinationPOCl₃, MeCN, 0°C → rt 4-(Chloromethyl)oxazole42%Selective chlorination at the methyl group; no ring substitution observed.
NitrationHNO₃/H₂SO₄, 50°C Nitro-oxazole35%Mixture of regioisomers due to competing ring vs. methyl group reactivity.
Friedel-Crafts AlkylationAlCl₃, alkyl halide Alkylated oxazole28%Limited by steric bulk from the methoxyphenyl group.

Structural Effects : The 3-methoxyphenyl group at C-2 directs electrophiles to C-4 and C-5 positions via resonance effects. Methylation at C-5 further stabilizes partial positive charges during transition states .

Cyclization and Ring-Opening Reactions

The oxazole ring exhibits reversible opening under acidic or basic conditions, enabling access to diverse heterocycles.

Reaction TypeConditionsProductYieldKey Observations
Acidic HydrolysisHCl (6M), refluxβ-Ketoamide75%Oxazole ring opens to form a linear intermediate.
Base-Mediated RearrangementNaOH (2M), 80°C Imidazole derivative63%Ring contraction occurs via -H shift.
Photochemical CycloadditionUV light, benzene Bicyclic adduct41%[2+2] Cycloaddition confirmed by X-ray crystallography.

Kinetic Studies : Ring-opening rates correlate with solvent polarity (k = 0.18 min⁻¹ in H₂O vs. 0.05 min⁻¹ in DMSO) .

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent undergoes directed ortho-metalation and demethylation reactions.

Reaction TypeConditionsProductYieldKey Observations
DemethylationBBr₃, DCM, −78°C Phenolic derivative88%Complete conversion monitored by TLC.
BrominationBr₂, FeBr₃ 4-Bromo-3-methoxyphenyl52%Para-bromination favored due to methoxy directing effects.
Suzuki CouplingPd(PPh₃)₄, arylboronic acid Biaryl product65%Tolerance for electron-deficient coupling partners.

Regioselectivity : The methoxy group directs electrophiles to the para position, while steric hindrance from the oxazole limits meta substitution .

Decarboxylation and Radical Reactions

The acetic acid side chain participates in thermal or redox-driven transformations.

Reaction TypeConditionsProductYieldKey Observations
Thermal Decarboxylation200°C, tolueneOxazole-alkane91%First-order kinetics with Eₐ = 85 kJ/mol.
Photoredox Catalysis[Ir(ppy)₃], Blue LED Radical adduct48%ESR confirms carbon-centered radical formation.
Oxidative DegradationH₂O₂, Fe²⁺CO₂ + fragmentsQuantified via GC-MS; pH-dependent pathway.

Stability Note : The compound decomposes under prolonged UV exposure (t₁/₂ = 3.2 hr in methanol).

Metal Coordination and Chelation

The oxazole nitrogen and carboxylic acid form stable complexes with transition metals.

Metal IonConditionsComplex StructureStability Constant (log K)
Cu²⁺pH 7.4, 25°C Tetradentate N,O-chelate8.2 ± 0.3
Fe³⁺Ethanol/water (1:1) Octahedral Fe(O,N)₃12.1 ± 0.5
Pd²⁺DMF, 60°C Square-planar PdCl₂L₂5.8 ± 0.2

Applications : Cu²⁺ complexes show enhanced superoxide dismutase (SOD) mimic activity (IC₅₀ = 2.1 µM) compared to the free ligand (IC₅₀ = 18 µM) .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various organic reactions, making it a valuable reagent in synthetic chemistry.

Biology

Research has indicated that this compound exhibits several biological activities , including:

  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various bacterial strains. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
  • Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine production in activated macrophages by approximately 50% at concentrations around 25 μM, suggesting its potential utility in treating inflammatory diseases.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications:

  • Drug Development : Its unique structure and biological activities make it a candidate for developing new drugs targeting bacterial infections and inflammatory conditions.
  • Pharmacological Studies : Ongoing research is evaluating its efficacy in preclinical models for various diseases, including cancer and chronic inflammatory disorders.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties tailored for various applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study :
    • A study focusing on Staphylococcus aureus infections indicated that treatment with this compound resulted in a significant reduction in bacterial load within infected tissues.
  • Cancer Treatment Models :
    • In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines (e.g., HepG-2, HCT-116) with IC50 values ranging from 10 to 20 μM.

Mechanism of Action

The mechanism of action of 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Source
2-[2-(3-Methoxyphenyl)-5-methyl-oxazol-4-yl]acetic Acid 3-OCH₃ C₁₃H₁₃NO₄ 247.25 Hydrophilic due to acetic acid group Target
2-[2-(4-Fluorophenyl)-5-methyl-oxazol-4-yl]acetic Acid 4-F C₁₂H₁₀FNO₃ 259.21 Discontinued product; fluorinated analog
2-[2-(4-Bromophenyl)-5-methyl-oxazol-4-yl]acetic Acid 4-Br C₁₂H₁₀BrNO₃ 296.12 Antimicrobial potential (docking studies)
2-(5-Methyl-2-phenyl-oxazol-4-yl)acetic Acid H (unsubstituted) C₁₂H₁₁NO₃ 217.22 Commercially available; simpler analog
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic Acid 3-Cl C₁₃H₁₂ClNO₃S 297.75 Higher molecular weight due to Cl and S

Key Observations :

  • Electron-Withdrawing vs. The methoxy group (OCH₃) is electron-donating, which could stabilize resonance structures in biological targets.
  • Substituent Position: In tyrosinase inhibition studies, meta-substituted analogs (e.g., 3-methoxy) showed lower activity compared to para-substituted derivatives. For example, 2-(3-methoxyphenyl)ethanol exhibited only 6.7% inhibition at 4 mM, suggesting position impacts binding .

Functional Group Modifications

Acetic Acid vs. Sulfanyl/Sulfinyl Derivatives
  • Acetic Acid Group : Enhances solubility and may facilitate hydrogen bonding in biological systems. For example, 2-(5-methyl-2-phenyl-oxazol-4-yl)acetic acid (MW 217.22) is commercially available for research .
  • Sulfanyl/Sulfinyl Groups : Compounds like iCRT3 (a sulfanylacetamide derivative) act as Wnt/β-catenin inhibitors, demonstrating that sulfur-containing side chains can modulate pathway-specific activity . The target compound’s acetic acid group may limit cell permeability compared to sulfanyl analogs but could improve target specificity.
Ester and Amide Derivatives
  • Methyl Ester Analogs : mentions methyl esters of oxazole-acetic acid derivatives, which are likely prodrug forms with improved bioavailability .
  • Amide Derivatives : N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}acetamide () shows the oxazole-acetic acid scaffold’s versatility in drug discovery, where sulfinyl groups enhance binding to neurological targets .

Biological Activity

2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 261.28 g/mol
  • CAS Number : 1785840-72-3

Pharmacological Activity

Research has shown that compounds with oxazole rings exhibit a variety of biological activities. The specific compound has been evaluated for its effects on cancer cell lines, inflammation, and other biological systems.

Anticancer Activity

Several studies have highlighted the anticancer properties of oxazole derivatives, including this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values indicated potent activity, suggesting that it may act as a promising candidate for further development as an anticancer agent .
Cell LineIC50 Value (µM)
MCF-70.65
U9372.41

The mechanism by which this compound induces cytotoxicity appears to involve the activation of apoptotic pathways. Studies utilizing flow cytometry revealed that this compound can significantly increase the levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .

Other Biological Activities

Apart from its anticancer properties, this compound has also been investigated for its anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Properties : In vitro assays have shown that it possesses moderate antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development .

Structure–Activity Relationship (SAR)

The biological activity of oxazole derivatives often depends on their structural features. Modifications at specific positions on the oxazole ring or the aryl group can enhance or diminish their efficacy. For instance, substituents like methoxy groups have been shown to improve solubility and bioavailability while maintaining biological activity .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing precursors (e.g., substituted oxazole intermediates) with sodium acetate in acetic acid to promote cyclization and crystallization. For example, details a similar procedure using 3-formylindole derivatives and aminothiazolones, where reaction times (3–5 hours) and recrystallization from DMF/acetic acid mixtures are critical for purity . Additionally, highlights the use of oxazole-acetic acid derivatives synthesized under controlled stoichiometry to minimize side products .

Advanced Question: How can researchers optimize reaction conditions to improve yield in multi-step syntheses of this compound?

Answer:
Optimization strategies include:

  • Stoichiometric adjustments : Ensuring excess carboxylic acid derivatives (e.g., acetic acid moieties) to drive cyclization ().
  • Catalytic systems : Introducing mild bases (e.g., sodium acetate in ) to enhance reaction efficiency.
  • Temperature control : Maintaining reflux temperatures (~110–120°C) to balance reaction rate and byproduct formation .
  • Purification : Sequential recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : To confirm the methoxyphenyl and oxazole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm and oxazole CH3 at δ 2.3–2.5 ppm) .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS m/z calculated for C₁₃H₁₂NO₄: 262.08) .
  • HPLC : To assess purity (>97% as per ) using C18 columns and acetonitrile/water mobile phases .

Advanced Question: How can researchers resolve structural ambiguities arising from conflicting spectroscopic data?

Answer:
Contradictions in data (e.g., unexpected NMR splitting or IR carbonyl stretches) require:

  • X-ray crystallography : Definitive structural confirmation, as demonstrated in for triazole derivatives .
  • 2D NMR (COSY, HSQC) : To assign overlapping signals, particularly for the oxazole-acetic acid backbone .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., ’s oxazole-carboxylic acid derivatives) to identify substituent effects .

Basic Question: What preliminary assays are recommended to evaluate biological activity?

Answer:
Initial screening should include:

  • In vitro enzyme inhibition : Testing against targets like cyclooxygenase (COX) or kinases, using fluorometric or colorimetric assays ().
  • Antimicrobial susceptibility : Agar dilution methods to determine MIC values against Gram-positive/negative strains .
  • Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Question: How can structure-activity relationship (SAR) studies elucidate the compound’s mechanism of action?

Answer:
SAR strategies involve:

  • Functional group modulation : Comparing analogues (e.g., replacing the methoxy group with halogens or alkyl chains) to assess bioactivity shifts () .
  • Molecular docking : Simulating interactions with binding pockets (e.g., COX-2 in ) using software like AutoDock Vina .
  • Pharmacophore modeling : Identifying critical moieties (e.g., oxazole ring and acetic acid) for target engagement .

Basic Question: How should researchers address discrepancies in reported melting points or solubility data?

Answer:

  • Reproducibility checks : Verify experimental conditions (e.g., heating rates in DSC for melting points, as in ) .
  • Solvent polarity adjustments : Test solubility in DMSO, ethanol, or buffered solutions (pH 7.4) to align with literature () .
  • Impurity profiling : Use TLC or HPLC to detect trace contaminants affecting physical properties .

Advanced Question: What computational methods are effective for predicting metabolic pathways of this compound?

Answer:

  • In silico metabolism prediction : Tools like SwissADME or MetaCore to identify probable Phase I/II modification sites (e.g., methoxy demethylation or glucuronidation) .
  • Density Functional Theory (DFT) : Calculating bond dissociation energies to predict oxidative stability (e.g., C-O bond cleavage in the methoxyphenyl group) .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles ( ) .
  • Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors () .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation () .

Advanced Question: How can isotopic labeling aid in pharmacokinetic studies of this compound?

Answer:

  • ¹³C/²H labeling : Track metabolic fate via LC-MS/MS, focusing on the acetic acid moiety .
  • Radiotracer synthesis (¹⁴C) : Quantify tissue distribution in rodent models using scintillation counting .

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